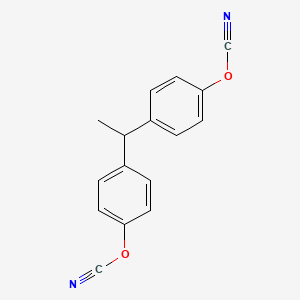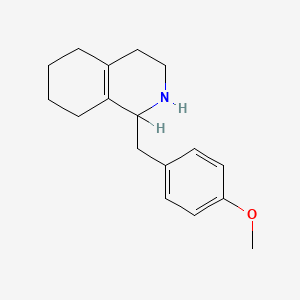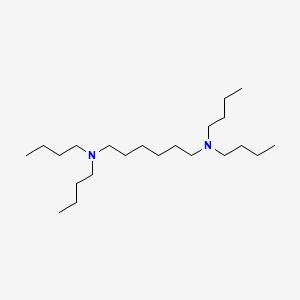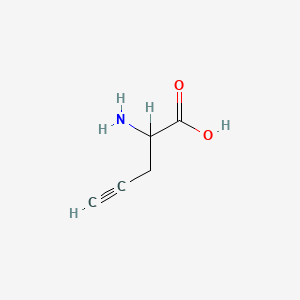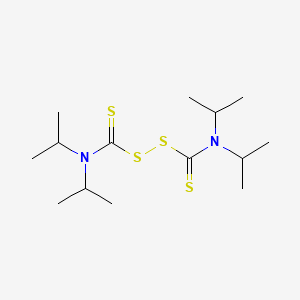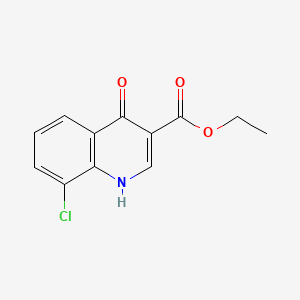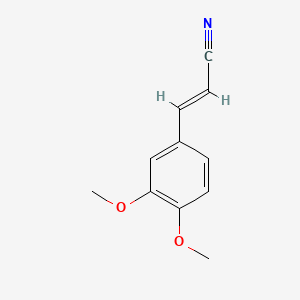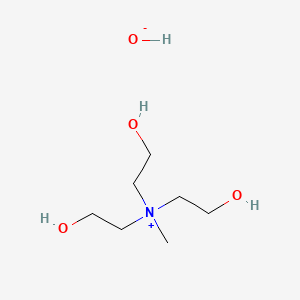
三(2-羟乙基)甲基铵氢氧化物
描述
Tris(2-hydroxyethyl)methylammonium hydroxide: is a quaternary ammonium compound known for its unique chemical properties and versatility in various industrial and scientific applications. This compound is characterized by its hydroxyl groups and a positively charged nitrogen atom, making it a useful reagent in organic synthesis and other chemical processes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Tris(2-hydroxyethyl)methylammonium hydroxide can be synthesized through the reaction of triethanolamine with methyl chloride in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting triethanolamine with methyl chloride in large reactors. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: Tris(2-hydroxyethyl)methylammonium hydroxide can undergo oxidation reactions to form various oxidized products, such as quaternary ammonium salts.
Reduction: Reduction reactions involving this compound can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkylating agents are typically employed.
Major Products Formed:
Oxidation Products: Quaternary ammonium salts.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Tris(2-hydroxyethyl)methylammonium hydroxide is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: The compound is employed in biological research for the extraction and purification of nucleic acids and proteins. Medicine: It is used in pharmaceutical formulations as a buffering agent and to enhance the solubility of active pharmaceutical ingredients. Industry: The compound finds applications in the production of surfactants, detergents, and other industrial chemicals.
生化分析
Biochemical Properties
Tris(2-hydroxyethyl)methylammonium hydroxide acts as a strong base and nucleophile in biochemical reactions. It interacts with a variety of enzymes and proteins, often facilitating or inhibiting their activity. For instance, it can interact with enzymes involved in phosphorylation and dephosphorylation processes, affecting the activity of kinases and phosphatases. The hydroxide ions can deprotonate substrates, making them more reactive and thus influencing the rate of biochemical reactions. Additionally, the quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function .
Cellular Effects
Tris(2-hydroxyethyl)methylammonium hydroxide has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of proteins, thereby modulating signal transduction pathways. It can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Tris(2-hydroxyethyl)methylammonium hydroxide involves several key interactions at the molecular level. The hydroxide ions can act as nucleophiles, attacking electrophilic centers on biomolecules and facilitating chemical reactions. The quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(2-hydroxyethyl)methylammonium hydroxide can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity. In in vitro studies, the compound has been shown to maintain its activity for extended periods, but its effects can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of Tris(2-hydroxyethyl)methylammonium hydroxide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses causing significant toxicity .
Metabolic Pathways
Tris(2-hydroxyethyl)methylammonium hydroxide is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in these pathways, affecting their activity and the overall metabolic flux. For example, the compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, the compound can affect the activity of enzymes involved in lipid metabolism, altering the levels of fatty acids and other lipids .
Transport and Distribution
Within cells and tissues, Tris(2-hydroxyethyl)methylammonium hydroxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound can also accumulate in certain tissues, leading to localized effects. For example, it can accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
Tris(2-hydroxyethyl)methylammonium hydroxide is localized to specific subcellular compartments, where it exerts its activity. The compound can be directed to these compartments through targeting signals and post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and other nuclear processes .
作用机制
Molecular Targets and Pathways Involved: Tris(2-hydroxyethyl)methylammonium hydroxide exerts its effects primarily through its interaction with nucleophiles and electrophiles. The hydroxyl groups enhance its solubility in water, allowing it to act as a nucleophilic agent in various chemical reactions. The positively charged nitrogen atom interacts with negatively charged species, facilitating substitution and other reactions.
相似化合物的比较
Triethanolamine: Similar in structure but lacks the quaternary ammonium group.
Choline hydroxide: Another quaternary ammonium compound with different functional groups.
Tetramethylammonium hydroxide: Similar quaternary ammonium structure but with different alkyl groups.
Uniqueness: Tris(2-hydroxyethyl)methylammonium hydroxide is unique due to its combination of hydroxyl groups and quaternary ammonium structure, which provides both nucleophilic and cationic properties, making it versatile in various applications.
属性
IUPAC Name |
tris(2-hydroxyethyl)-methylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSGCGKAAXRSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067785 | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33667-48-0 | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the alternatives to Tetramethylammonium hydroxide (TMAH) and N-methyl pyrrolidinone (NMP) in photoresist developing and stripping, and what are their advantages?
A1: Due to the CMR (Carcinogenic, Mutagenic, and Reprotoxic) concerns associated with TMAH and NMP, several alternatives have been developed. These include:
- E-GRADE® THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide): [] This compound, like Choline OH, presents a potentially safer alternative to TMAH in photoresist applications. []
- XHE-125, XHE-128, XHE-138, XHE-145, and XHE-148: These novel quaternary amines, developed by Huntsman, offer a range of options for replacing TMAH. []
- E-GRADE® MEOX (3-Methyl-2-oxazolidinone) and XHE-123: These solvents provide alternatives to NMP in photoresist processes. []
Q2: How can Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) solutions be stabilized?
A2: Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) solutions can be stabilized against decomposition by adding dialkylhydroxylamines or their inorganic or organic acid salts. [] This stabilization method is particularly useful for maintaining the quality and efficacy of THEMAH solutions used as raw materials in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
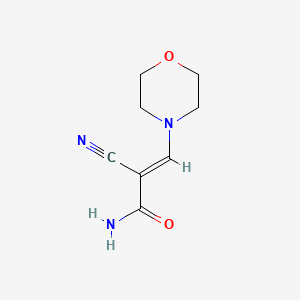
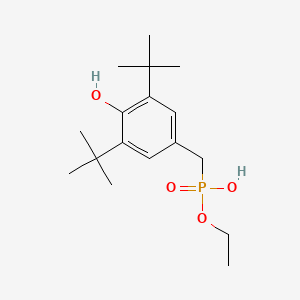
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

